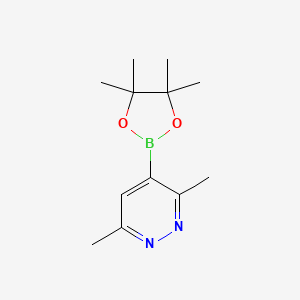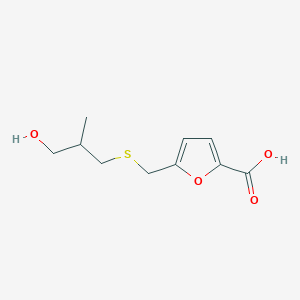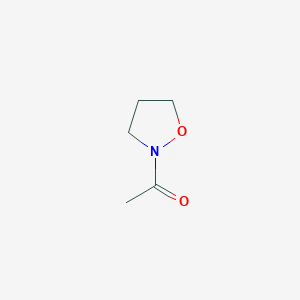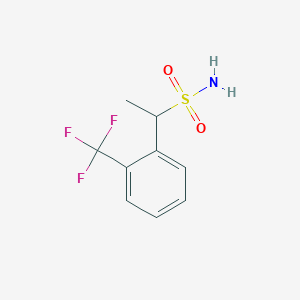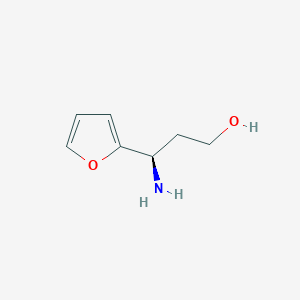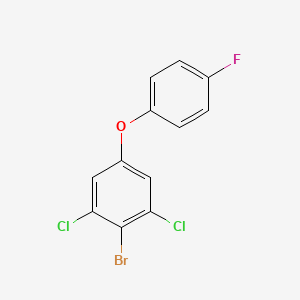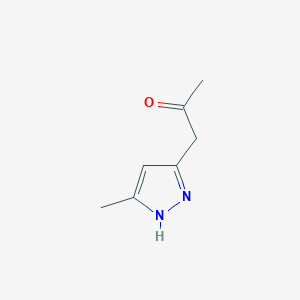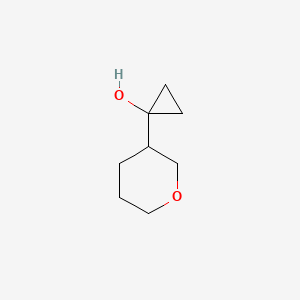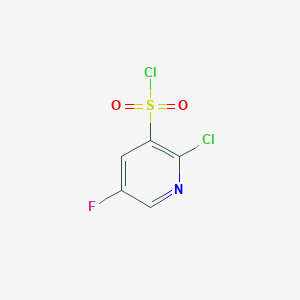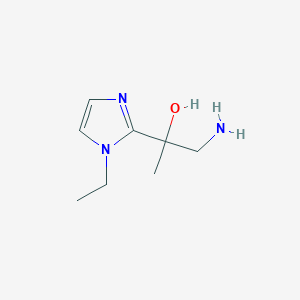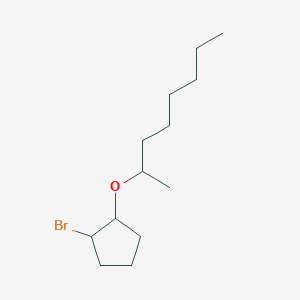
1-Bromo-2-(octan-2-yloxy)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(octan-2-yloxy)cyclopentane is an organic compound with the molecular formula C13H25BrO It is a cyclic ether with a bromine atom and an octan-2-yloxy group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(octan-2-yloxy)cyclopentane typically involves the reaction of cyclopentanol with octan-2-ol in the presence of a brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridinium tribromide. The reaction proceeds through the formation of an intermediate, which is then brominated to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(octan-2-yloxy)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclopentane derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products
Substitution: Formation of cyclopentanol derivatives.
Oxidation: Formation of cyclopentanone or cyclopentanal derivatives.
Reduction: Formation of cyclopentane derivatives.
Scientific Research Applications
1-Bromo-2-(octan-2-yloxy)cyclopentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(octan-2-yloxy)cyclopentane involves its interaction with molecular targets through its bromine atom and octan-2-yloxy group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(octan-2-yloxy)cyclohexane
- 1-Bromo-2-(octan-2-yloxy)cyclobutane
- 1-Bromo-2-(octan-2-yloxy)cycloheptane
Uniqueness
1-Bromo-2-(octan-2-yloxy)cyclopentane is unique due to its specific ring size and the presence of both a bromine atom and an octan-2-yloxy group
Properties
Molecular Formula |
C13H25BrO |
|---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
1-bromo-2-octan-2-yloxycyclopentane |
InChI |
InChI=1S/C13H25BrO/c1-3-4-5-6-8-11(2)15-13-10-7-9-12(13)14/h11-13H,3-10H2,1-2H3 |
InChI Key |
PEYYWGGZCGGBFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC1CCCC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


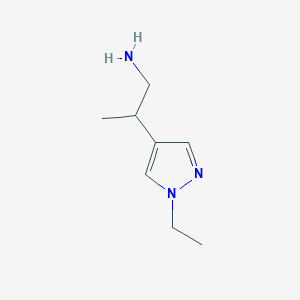
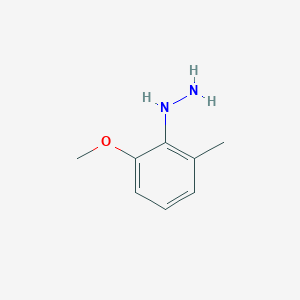
![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13615927.png)
